molecular formula C21H17N3O5 B3737983 N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide

N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide

Cat. No.: B3737983
M. Wt: 391.4 g/mol
InChI Key: LEAVGFUQOIRLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a nitrophenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide typically involves the following steps:

    Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.

    Formation of 4-Nitrophenoxyacetic Acid: 4-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-nitrophenoxyacetic acid.

    Acylation: The 4-nitrophenoxyacetic acid is then acylated with an appropriate amine, such as 3-aminobenzamide, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: Formation of N-[3-[[2-(4-aminophenoxy)acetyl]amino]phenyl]benzamide.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxyacetyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    N-[3-[[2-(4-aminophenoxy)acetyl]amino]phenyl]benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-(2-nitrophenoxy)benzamide: A structurally similar compound with potential pharmacological activities.

Uniqueness: N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenoxy and benzamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c25-20(14-29-19-11-9-18(10-12-19)24(27)28)22-16-7-4-8-17(13-16)23-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAVGFUQOIRLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.